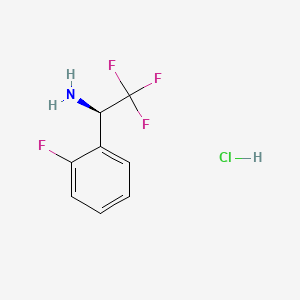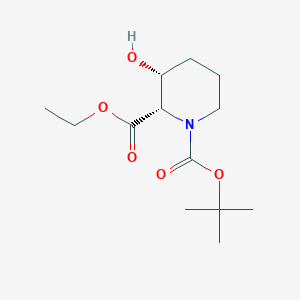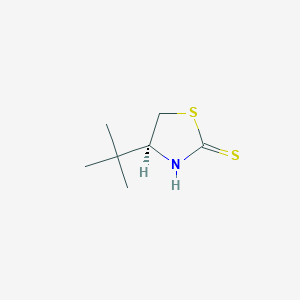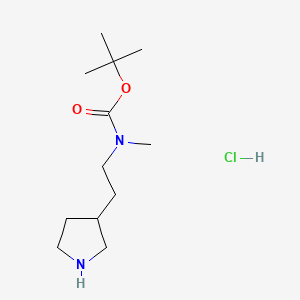
(R)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride typically involves the use of transaminases capable of carrying out chiral selective transamination. The process involves the conversion of a suitable ketone precursor to the corresponding amine using an enzyme such as ATA-025. Optimal conditions for this reaction include enzyme loading, substrate loading, temperature, and pH adjustments to achieve high conversion rates and product yields .
Industrial Production Methods
Industrial production methods for this compound focus on scalability and environmental friendliness. The process involves the use of easily obtainable raw materials and optimized reaction conditions to ensure high product yield and purity. The use of co-solvents like dimethylsulfoxide can enhance the efficiency of the bioconversion process .
Analyse Chemischer Reaktionen
Types of Reactions
®-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
®-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical drugs with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of ®-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. This compound can inhibit or activate various enzymes, affecting metabolic and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride: This compound shares structural similarities but differs in the presence of a difluoromethyl group instead of a trifluoromethyl group.
(1R)-(3-methylphenyl)ethan-1-amine: Another similar compound used in pharmaceutical synthesis, differing in the substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of ®-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug development and other scientific applications .
Eigenschaften
Molekularformel |
C8H8ClF4N |
|---|---|
Molekulargewicht |
229.60 g/mol |
IUPAC-Name |
(1R)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 |
InChI-Schlüssel |
BOLBLATUWRKBDZ-OGFXRTJISA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@H](C(F)(F)F)N)F.Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methoxyimidazo[1,2-a]pyridine-2-methanamine](/img/structure/B13909318.png)



![Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13909343.png)

![(2R)-2-[(2R)-2-[acetyl-[(2S)-2,6-diaminohexanoyl]amino]propanoyl]oxypropanoic acid](/img/structure/B13909360.png)

![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)

![2,5-Dioxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13909385.png)

